4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
Description
The compound 4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic pathways and chemical reactions. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors like benzaldehyde or 4-hydroxybenzaldehyde. For instance, the synthesis of a cyclohexadienone derivative from benzaldehyde is described, which involves irradiation and acid-catalyzed rearrangements . Another synthesis pathway involves the conversion of 4-hydroxybenzaldehyde to chloroalkoxyphenols, which are useful in carbohydrate chemistry . These methods indicate that the synthesis of complex phenolic compounds often requires careful control of reaction conditions and may involve photochemical processes or the use of catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR and NMR spectroscopy, as well as X-ray diffraction studies . These techniques confirm the structures of synthesized compounds and provide detailed information about their geometrical parameters. The molecular structure analysis is crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving related compounds include photochemical rearrangements, azo-coupling reactions, and protiodesilylative rearrangements . These reactions can lead to the formation of new compounds with different functional groups and structural features. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-donating or electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For example, the presence of methoxy and carboethoxy groups can affect the compound's solubility, boiling point, and stability . The analysis of the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the electronic properties of the compounds, which are important for their potential applications in nonlinear optics .
properties
IUPAC Name |
ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-10-8-15(9-11-16)18(20)12-7-14-5-4-6-17(13-14)22-2/h4-6,8-11,13H,3,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGHBBZOKALCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644219 | |
Record name | Ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |
CAS RN |
898774-58-8 | |
Record name | Ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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